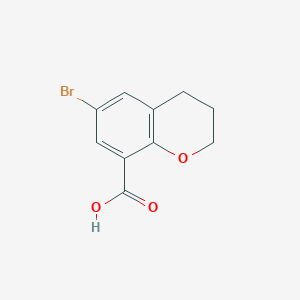
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a chemical compound belonging to the class of benzopyrans. Benzopyrans are a group of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 8th position of the benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-bromo-3,4-dihydro-2H-1-benzopyran-8-aldehyde, while reduction could produce 6-bromo-3,4-dihydro-2H-1-benzopyran-8-methanol .
Aplicaciones Científicas De Investigación
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- 2,2-dimethylchroman
Uniqueness
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical reactivity and biological activity compared to its fluorinated or non-halogenated counterparts. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
6-bromo-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-7-4-6-2-1-3-14-9(6)8(5-7)10(12)13/h4-5H,1-3H2,(H,12,13) |
Clave InChI |
AZCFEPXAWDGHHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC(=C2)Br)C(=O)O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


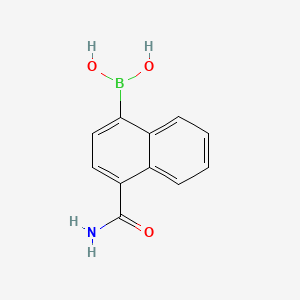
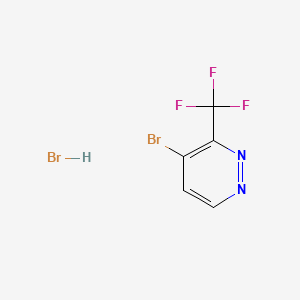
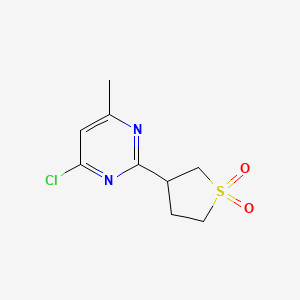
![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)
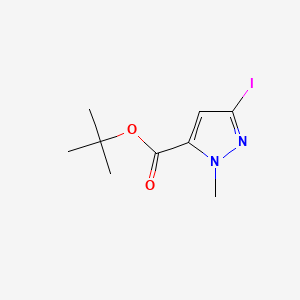
![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)

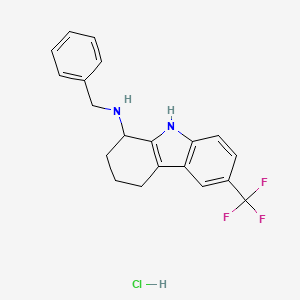
![2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)
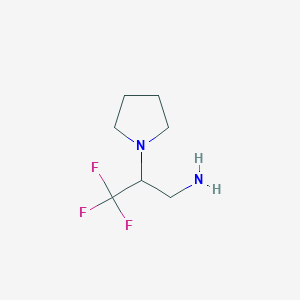
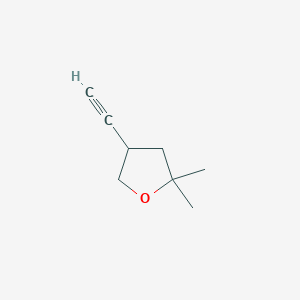
![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
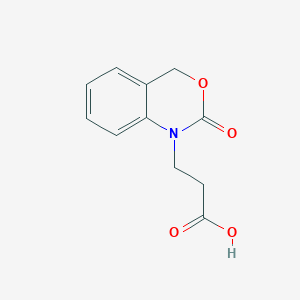
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
